molecular formula C8H7N3O2 B11910823 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid CAS No. 933750-50-6

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid

Cat. No.: B11910823
CAS No.: 933750-50-6
M. Wt: 177.16 g/mol
InChI Key: YCXWOJYZWHFZNY-UHFFFAOYSA-N
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Description

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is known for its presence in various pharmacologically active molecules, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . These methods are advantageous due to their ability to produce the target compound in a single synthetic stage with high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as γ-aminobutyric acid (GABA) receptor modulators, influencing neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to serve as a versatile building block for the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and drug development.

Properties

CAS No.

933750-50-6

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H,3H2,(H,10,11)(H,12,13)

InChI Key

YCXWOJYZWHFZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CC(=O)O

Origin of Product

United States

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